molecular formula C10H9NO B1295977 5-(4-甲基苯基)异恶唑 CAS No. 7064-35-9

5-(4-甲基苯基)异恶唑

货号: B1295977
CAS 编号: 7064-35-9
分子量: 159.18 g/mol
InChI 键: BJVLLTZZYAWHGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Methylphenyl)isoxazole is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Methylphenyl)isoxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111918. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Methylphenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylphenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学

5-(4-甲基苯基)异恶唑: 是一种在药物化学领域备受关注的化合物,因为它存在于各种具有生物活性的分子中。 它已被发现具有广泛的治疗活性,包括抗菌、抗病毒、抗肿瘤、抗炎、免疫调节、抗惊厥和抗糖尿病特性 。这使其成为开发新型药物的宝贵支架。

有机合成

在有机合成中,5-(4-甲基苯基)异恶唑作为一种通用的结构单元。由于异恶唑环的反应性,它在合成复杂分子中特别有用。 该化合物可以进行各种化学转化,为合成化学家提供构建多样化分子结构的工具 .

药物发现

异恶唑环,许多药物中发现的核心结构,在药物发现中至关重要。5-(4-甲基苯基)异恶唑衍生物已被探索用于其作为HDAC抑制剂、抗氧化剂、抗菌剂和抗微生物剂的潜力。 异恶唑支架的修饰允许优化药物样特性和探索新的治疗途径 .

纳米技术

在纳米技术领域,5-(4-甲基苯基)异恶唑及其衍生物已被用于开发纳米催化剂。这些催化剂由于其在纳米尺度上增强的反应活性和选择性而被用于各种化学反应。 异恶唑部分可以影响这些纳米材料的催化活性及其稳定性 .

材料科学

异恶唑衍生物,包括5-(4-甲基苯基)异恶唑,在材料科学中被用作光致变色材料、电化学探针、染料敏化太阳能电池、高能材料和液晶中的成分 。它们独特的光学和电子特性使其适用于先进的材料应用。

化学工程

在化学工程中,5-(4-甲基苯基)异恶唑参与化学过程的合成和设计。其衍生物可用作生产更复杂化学实体的中间体。 该化合物在各种条件下的稳定性和反应性有利于工艺优化 .

安全和危害

The safety data sheet for 5-(4-Methylphenyl)isoxazole suggests that personal protective equipment/face protection should be worn when handling this compound . It should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid ingestion, inhalation, and contact with skin, eyes, or clothing .

未来方向

Isoxazole derivatives, including 5-(4-Methylphenyl)isoxazole, have been recognized for their significant biological activities and therapeutic potential . Future research could focus on the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .

属性

IUPAC Name

5-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVLLTZZYAWHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296834
Record name 5-(4-methylphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7064-35-9
Record name 7064-35-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-methylphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(P-TOLYL)ISOXAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C. a solution of hydroxylamine-O-sulfonic acid (93 g) in dry methanol (700 ml) is added over 2 min to a solution of crude 3-dimethylamino-1-p-tolylprop-2-en-1-one (148 g) in dry methanol (1 l). The mixture is stirred at ambient temperature for 20 min, then carefully poured into a solution of sodium bicarbonate (150 g) in water (1 l). After standing at room temperature over night (for convenience) the precipitate is collected and dried to give crude 5-(4-methylphenyl)-isoxazole. In order to obtain purer product, the material can be purified by flash cromatography on silica gel, using hexane/ethyl acetate (4:1) as eluent.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)isoxazole
Reactant of Route 2
5-(4-Methylphenyl)isoxazole
Reactant of Route 3
Reactant of Route 3
5-(4-Methylphenyl)isoxazole
Reactant of Route 4
Reactant of Route 4
5-(4-Methylphenyl)isoxazole
Reactant of Route 5
5-(4-Methylphenyl)isoxazole
Reactant of Route 6
5-(4-Methylphenyl)isoxazole
Customer
Q & A

Q1: Have any studies explored the antitubercular potential of 5-(4-Methylphenyl)isoxazole derivatives?

A2: Yes, research has investigated the synthesis and antitubercular activity of phenylisoxazole isoniazid derivatives, including 5-(4-Methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone (compound 7 in the study). [] This compound showed promising activity against the Mycobacterium tuberculosis standard strain H37Rv, with a minimum inhibitory concentration (MIC) comparable to isoniazid. [] While these findings are encouraging, further investigation is crucial to determine the potential of this compound as a viable antitubercular agent.

Q2: What insights have computational studies provided about the structure of 5-(4-Methylphenyl)isoxazole derivatives?

A3: Computational chemistry has been employed to study the structure of 5-(4-Methylphenyl)isoxazole derivatives. For instance, density functional theory (DFT) calculations were used to investigate the conformational preferences of phenylisoxazole isoniazid derivatives, including 5-(4-Methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone. [] These calculations, conducted at the B3LYP/6-311++G(d,p) level of theory, suggested that these compounds predominantly exist in the trans(E) isomeric form in solution. [] This information contributes to a deeper understanding of the structure-activity relationships of these compounds, potentially guiding future drug design efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。